Zoniporide dihydrochloride Zoniporide dihydrochloride Sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor that displays selectivity over other NHE isoforms (Ki values are 14, 2200 and 220000 nM for human NHE1, human NHE2 and rat NHE3 respectively). Inhibits NHE1 dependent 22Na+ uptake in vitro (IC50 = 14 nM) and provides cardioprotection from myocardial ischemic injury in vivo (EC50 = 0.25 nM). Also inhibits MMP2/9 activity and invasion in breast cancer cells.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004557
InChI: InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H
SMILES: C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl
Molecular Formula: C17H18Cl2N6O
Molecular Weight: 393.3 g/mol

Zoniporide dihydrochloride

CAS No.:

Cat. No.: VC0004557

Molecular Formula: C17H18Cl2N6O

Molecular Weight: 393.3 g/mol

* For research use only. Not for human or veterinary use.

Zoniporide dihydrochloride -

Molecular Formula C17H18Cl2N6O
Molecular Weight 393.3 g/mol
IUPAC Name 5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride
Standard InChI InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H
Standard InChI Key ARZNPJAGKWHEHT-UHFFFAOYSA-N
SMILES C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl
Canonical SMILES C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl

Chemical and Physical Properties of Zoniporide Dihydrochloride

Structural Characteristics

Zoniporide dihydrochloride ([1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride) features a pyrazolylguanidine core modified with cyclopropyl and quinoline substituents . The dihydrochloride salt enhances aqueous solubility (10 mg/mL in DMSO) while maintaining stability under hygroscopic conditions .

Table 1: Key Chemical Properties

PropertyValue
CAS Number241800-97-5
Molecular FormulaC₁₇H₁₇ClN₆O
Molecular Weight356.81 g/mol
Solubility≤1 mg/mL in ethanol
Storage Conditions-20°C, desiccated
FDA UNIIB2ZBB5T6KM

The crystalline structure facilitates formulation stability, though the compound requires protection from moisture due to hygroscopicity .

Synthetic Considerations

While synthetic pathways remain proprietary, the presence of cyclopropyl and quinoline groups suggests multi-step organic synthesis involving:

  • Cyclopropanation of allylic precursors

  • Pyrazole ring formation via [3+2] cycloaddition

  • Guanidine incorporation through carbodiimide-mediated coupling

Purification likely employs recrystallization from ethanol-dimethylformamide mixtures, given the solubility profile .

Pharmacological Profile and Selectivity

NHE Isoform Inhibition Dynamics

Zoniporide demonstrates nanomolar potency against human NHE-1 (IC₅₀ = 14 nM) with marked isoform selectivity:

Table 2: Inhibitory Potency Across NHE Isoforms

IsoformSpeciesIC₅₀ (nM)Selectivity vs. NHE-1
NHE-1Human141x
NHE-2Human2200157x
NHE-3Rat22000015,700x

Data derived from transfected fibroblast models and platelet swelling assays . This selectivity profile minimizes off-target effects on renal and intestinal NHE isoforms.

Mechanism of Intracellular pH Regulation

During ischemia, intracellular acidosis activates NHE-1 to extrude H⁺ in exchange for Na⁺. Zoniporide blocks this exchange, preventing:

  • Na⁺ overload (via Na⁺/Ca²⁺ exchanger)

  • Ca²⁺-induced mitochondrial permeability transition

  • Myocyte apoptosis and necrosis

In ventricular myocytes, zoniporide reduces H⁺ efflux rate by 50% at 73 nM (25°C), maintaining physiological pHi during reperfusion .

Cardioprotective Efficacy in Experimental Models

In Vitro Cardioprotection

Langendorff-perfused rat hearts treated with 0.25 nM zoniporide showed:

  • 83% reduction in infarct size

  • Preservation of left ventricular developed pressure (84.2 ± 5.1 vs. 52.3 ± 6.4 mmHg control)

  • Attenuated coronary perfusion pressure decline (68 vs. 42 mmHg)

These effects correlate with inhibition of NHE1-mediated platelet swelling (IC₅₀ = 67 nM), reducing microvascular obstruction .

In Vivo Preclinical Outcomes

Table 3: Key Animal Model Findings

ModelDoseEffect
Rabbit I/R Injury0.45 mg/kg/h50% infarct size reduction (ED₅₀)
Primate Ischemia1.98 mg/kg/h75% attenuation of contractile dysfunction
Rat Cardioplegia1 mg/kg bolusMyeloperoxidase activity ↓ 40%

Notably, zoniporide prevented ventricular fibrillation in 89% of rats during reperfusion without hemodynamic compromise .

Comparative Pharmacology with NHE Inhibitors

Potency Advantages Over Cariporide

Head-to-head comparisons in human NHE1-transfected cells show:

  • Zoniporide IC₅₀: 14 nM

  • Cariporide IC₅₀: 36 nM

  • Eniporide IC₅₀: 23 nM

This 2.6-fold potency advantage stems from enhanced quinoline-pyrazole interactions with NHE1 transmembrane domains .

Selectivity Improvements

Zoniporide's 157-fold NHE1/NHE2 selectivity surpasses cariporide (49-fold) and eniporide (27-fold), potentially explaining its cleaner safety profile in renal studies .

Metabolic Pathways and Pharmacokinetics

Aldehyde Oxidase-Mediated Metabolism

Incubation with human liver S9 fractions (2.5 mg/mL) demonstrates:

  • 90-minute metabolic half-life

  • Primary metabolite: 2-oxozoniporide (m/z 337, +16 amu)

  • CYP450-independent oxidation at quinoline C2 position

Figure 1: Metabolic Conversion
Zoniporide → (Aldehyde Oxidase) → 2-Oxozoniporide

This pathway predominates over glucuronidation, with 85% hepatic extraction ratio predicted from in vitro data .

Plasma Protein Binding and Elimination

  • Plasma protein binding: 65-72% across species

  • Terminal half-life (monkey): 1.5 hours

  • Clearance: 32 mL/min/kg (predominantly hepatic)

The moderate half-life supports continuous infusion regimens during cardiac surgery.

Therapeutic Implications and Future Directions

Clinical Translation Challenges

Despite promising preclinical data, zoniporide development faces:

  • Narrow therapeutic index due to potent NHE1 inhibition

  • Species-dependent metabolic differences complicating human dose projection

  • Competition from mechanical cardioprotective strategies

Emerging Applications

Recent findings suggest potential in:

  • Oncology: MMP2/9 inhibition (IC₅₀ = 110 nM) reduces breast cancer cell invasion

  • Neurology: pH modulation in stroke models

  • Sepsis: Attenuation of neutrophil-mediated tissue injury

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator